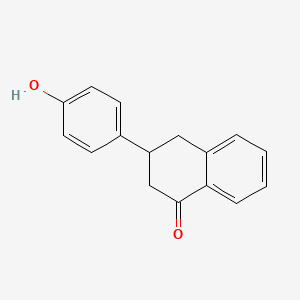

3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic compound characterized by a partially saturated naphthalenone core substituted with a 4-hydroxyphenyl group at position 2. This compound belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) family, which has gained attention for its structural versatility and biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-8,13,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNFOXFHODZSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535691 | |

| Record name | 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90035-32-8 | |

| Record name | 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-hydroxybenzaldehyde and 1-tetralone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the dihydronaphthalenone structure can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation reactions can introduce nitro or halogen groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols or reduced ketones.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It may also be used in the development of new drugs or therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry: In the industrial sector, 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications :

- Position of Substitution : Anti-neuroinflammatory activity is influenced by substituent positions. For example, 7-methoxy and fluorobenzylidene groups enhance NF-κB inhibition .

- Hydroxy Groups : Hydroxylation at positions 4, 6, or 8 (e.g., cis-4-hydroxyscytalone ) correlates with nematocidal activity .

Comparison with Similar Compounds

Pharmacological and Functional Differences

Anti-Neuroinflammatory Activity :

- 6m outperforms other fluorobenzylidene derivatives (e.g., 6d , 6f ) due to electron-withdrawing groups enhancing NF-κB binding .

- Methoxy groups at position 7 improve solubility and blood-brain barrier penetration .

Nematocidal Activity :

- Hydroxy group positioning dictates efficacy: cis-4-hydroxyscytalone (52) with 4,8-dihydroxy shows higher toxicity (LD₅₀ = 209 µg/mL) than 5-hydroxy analogs (e.g., 53 , LD₅₀ = 229.6 µg/mL) .

Receptor Binding :

- α5-GABAA Receptor Ligands : Substituted DHNs (e.g., 8-methylthio derivatives) exhibit high selectivity for α5-subunit-containing receptors, useful in anxiety and cognition disorders .

Key Data Tables

Table 2: Comparative Toxicity of Nematocidal DHNs

| Compound | LD₅₀ (µg/mL) at 36 h | Key Substituents |

|---|---|---|

| 52 | 209.0 | 4,8-dihydroxy |

| 53 | 229.6 | 4,5-dihydroxy |

| 55 | 206.1 | 3,4,6,8-tetrahydroxy |

Biological Activity

Overview

3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-1,2-dihydronaphthalene-1-one, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyphenyl group attached to a dihydronaphthalenone structure, which imparts unique chemical properties that may interact with various biological targets.

- Molecular Formula: C16H14O2

- Molecular Weight: 238.28 g/mol

- CAS Number: 90035-32-8

- Structure: The compound features a dihydronaphthalenone core, which is significant for its biological interactions.

The biological activity of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxy group on the phenyl ring. This interaction can influence various biochemical pathways and may lead to antioxidant effects by scavenging free radicals, thus preventing oxidative damage to cells .

Antioxidant Properties

Research indicates that this compound exhibits potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxy group plays a vital role in this activity by stabilizing free radicals .

Anticancer Activity

There is emerging evidence suggesting that 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one may act as an anticancer agent. A study highlighted the efficacy of related naphthoquinone derivatives in inhibiting the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. These compounds demonstrated cytotoxicity against several cancer cell lines with IC50 values in the nanomolar range, indicating strong potential for further development .

Cytotoxicity Studies

A comparative analysis of naphthoquinones showed that derivatives similar to 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one exhibited significant cytotoxic effects on various human cancer cell lines (e.g., HuCCA-1, HepG2, A549). The IC50 values ranged from approximately 1.75 μM to 27.91 μM across different derivatives .

Mechanistic Insights

Molecular docking studies have suggested that the interactions between these compounds and EGFR involve van der Waals forces and hydrogen bonding, which are critical for their inhibitory activity. The binding affinity of these compounds was significantly higher than that of established EGFR inhibitors like erlotinib .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a widely used method for synthesizing substituted dihydronaphthalenone derivatives. This involves reacting a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) under acidic or basic conditions to form α,β-unsaturated ketones. Reaction optimization often includes controlling temperature, solvent polarity (e.g., ethanol or acetic acid), and catalyst selection (e.g., NaOH or HCl) to enhance yield and stereoselectivity .

Q. How is the crystal structure of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one determined, and what structural insights are critical for its bioactivity?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. Key structural features include:

- Conformation : The cyclohexanone ring adopts a chair conformation due to sp³ hybridization at C3 and C4.

- Dihedral angles : The aromatic rings are typically non-planar (e.g., 51.7° dihedral angle in derivatives), influencing molecular interactions.

- Hydrogen bonding : Weak C–H···O and C–H···π interactions stabilize the crystal lattice, which may correlate with protein-binding affinity .

Q. What biological activities have been reported for this compound?

Derivatives exhibit diverse bioactivities:

- Anticancer : Inhibition of cancer cell proliferation via interaction with kinase targets.

- Neuroinflammatory modulation : Adenosine receptor antagonism for neurodegenerative disease applications.

- Antimicrobial : Activity against bacterial/fungal strains via disruption of membrane integrity.

Biological assays (e.g., MTT for cytotoxicity, receptor-binding studies) are used to validate these effects .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

Discrepancies in bond lengths, angles, or hydrogen-bonding patterns may arise from:

- Refinement protocols : SHELXL parameterization (e.g., isotropic vs. anisotropic displacement parameters).

- Experimental conditions : Temperature-dependent conformational flexibility (e.g., 295 K vs. 100 K data collection).

Cross-validation with spectroscopic data (NMR, IR) and computational geometry optimization (DFT) can resolve ambiguities .

Q. What strategies optimize stereochemical control during synthesis of dihydronaphthalenone derivatives?

- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., organocatalysts or metal complexes) to enforce enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.

- Post-synthetic analysis : HPLC or chiral column chromatography to separate isomers, validated by circular dichroism (CD) .

Q. How do computational methods enhance the prediction of bioactivity and binding modes?

- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with targets (e.g., adenosine receptors or kinases).

- QSAR models : Correlate substituent effects (e.g., halogenation at C7) with bioactivity. For example, bromine enhances metabolic stability and membrane permeability .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) .

Q. What experimental approaches validate weak intermolecular interactions in crystal structures?

- Hirshfeld surface analysis : Quantifies C–H···O/π interactions and van der Waals contacts.

- Energy frameworks : Visualize dominant interaction energies (e.g., dispersion vs. electrostatic) using CrystalExplorer.

- Thermal ellipsoid plots : Identify dynamic disorder or anisotropic motion in specific moieties .

Methodological Challenges and Solutions

Q. How to address low yields in Claisen-Schmidt condensations?

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.

- Protecting groups : Temporarily shield reactive hydroxyl groups (e.g., using acetyl or benzyl) to prevent side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., ZrCl₄) can enhance regioselectivity .

Q. What analytical techniques confirm the purity of dihydronaphthalenone derivatives?

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula.

- Multinuclear NMR (¹H, ¹³C, DEPT) : Assigns proton environments and confirms substitution patterns.

- PXRD : Detects polymorphic impurities in bulk samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.